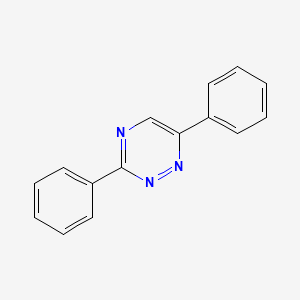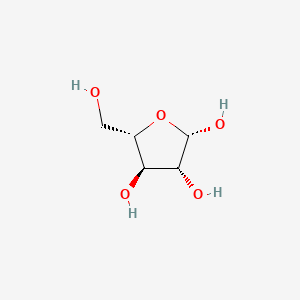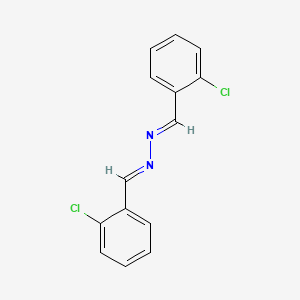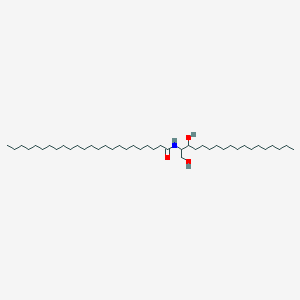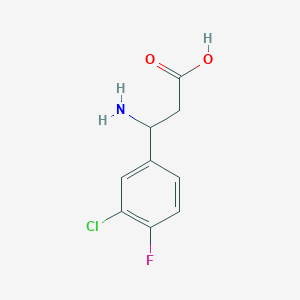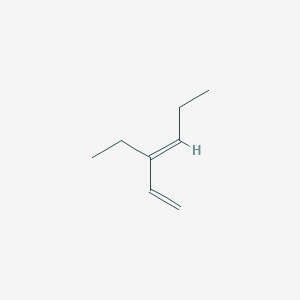
(3E)-3-ethylhexa-1,3-diene
Overview
Description
(3E)-3-ethylhexa-1,3-diene is an organic compound with the molecular formula C8H14. It is a type of diene, which means it contains two double bonds. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3E)-3-ethylhexa-1,3-diene can be synthesized through various methods, including the Diels-Alder reaction, which involves the cycloaddition of a conjugated diene and a dienophile . Another method involves the dehydrohalogenation of suitable precursors under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of alkanes or the selective hydrogenation of alkynes. These processes are carried out under controlled temperatures and pressures to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: (3E)-3-ethylhexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons using catalysts like palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming products like 3-ethyl-1,3-hexadiene dihalides.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens (e.g., chlorine, bromine), light or heat
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Dihalides
Scientific Research Applications
(3E)-3-ethylhexa-1,3-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3E)-3-ethylhexa-1,3-diene involves its reactivity with various chemical species. Its double bonds allow it to participate in cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1,3-Butadiene: A simpler diene with two double bonds, used in the production of synthetic rubber.
2-Methyl-1,3-butadiene (Isoprene): Another diene used in the production of natural rubber and other polymers.
1,3-Pentadiene: A diene with similar reactivity, used in organic synthesis.
Uniqueness: (3E)-3-ethylhexa-1,3-diene is unique due to its ethyl substituent, which affects its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
(3E)-3-ethylhexa-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-4-7-8(5-2)6-3/h5,7H,2,4,6H2,1,3H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEHSUDXCMUZEH-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(CC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\CC)/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2080-89-9 | |
| Record name | 1,4-Hexadiene, 3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002080899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


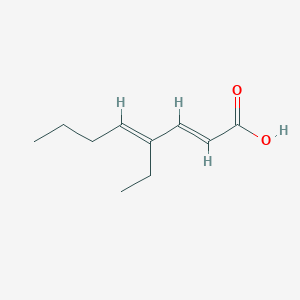
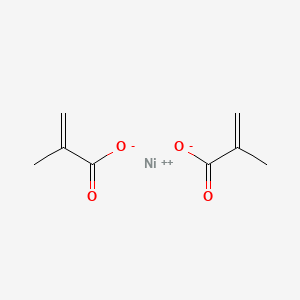
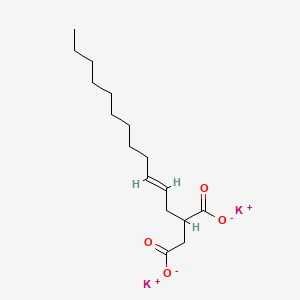

![N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride](/img/structure/B1623991.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1623992.png)
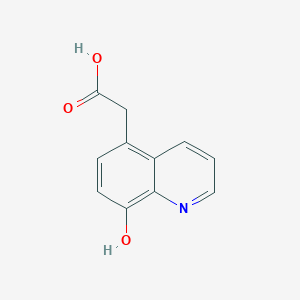
![2-(2,4-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1623994.png)
